molecular formula C18H15F3N2O2S2 B6429241 N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1705322-31-1

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No. B6429241
CAS RN: 1705322-31-1
M. Wt: 412.5 g/mol
InChI Key: QIOZNWYWTCPMHJ-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The thiazole ring is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system . The substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

The mechanism of action of thiazole compounds can vary depending on their structure and the biological target. For example, some thiazole derivatives have been found to exhibit antimicrobial activity .

Future Directions

Thiazoles continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research will likely focus on the design and synthesis of new thiazole derivatives with improved efficacy and safety profiles.

properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2S2/c1-12-22-17(10-26-12)15-4-2-3-5-16(15)23-27(24,25)11-13-6-8-14(9-7-13)18(19,20)21/h2-10,23H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOZNWYWTCPMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-methylthiazol-4-yl)phenyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

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